![molecular formula C66H56N12O16 B13437117 5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate](/img/structure/B13437117.png)
5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
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Overview
Description
Azilsartan Imidazole Carbonyl Dioxolene Ester is a chemical compound with the molecular formula C33H28N6O8 and a molecular weight of 636.61 g/mol . It is an impurity reference material often used in the field of neurology research, particularly in the study of pain and inflammation . This compound is related to Azilsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension .
Preparation Methods
The synthesis of Azilsartan Imidazole Carbonyl Dioxolene Ester involves multiple steps, including the formation of imidazole and dioxolene moieties. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods often employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Azilsartan Imidazole Carbonyl Dioxolene Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Azilsartan Imidazole Carbonyl Dioxolene Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of novel HPLC methods.
Biology: Studied for its potential effects on cellular pathways and molecular targets.
Medicine: Investigated for its role in the treatment of hypertension and related cardiovascular conditions.
Mechanism of Action
The mechanism of action of Azilsartan Imidazole Carbonyl Dioxolene Ester involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure . The molecular targets include the AT1 subtype angiotensin II receptor, which is found in various tissues such as vascular smooth muscle and the adrenal gland .
Comparison with Similar Compounds
Azilsartan Imidazole Carbonyl Dioxolene Ester is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:
Azilsartan Medoxomil: A prodrug that is hydrolyzed to Azilsartan in the gastrointestinal tract.
Losartan: Another angiotensin II receptor antagonist used for the treatment of hypertension.
Valsartan: Similar to Losartan, it is used to treat high blood pressure and heart failure.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles .
Biological Activity
The compound known as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate has gained attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Characteristics
The compound is characterized by a complex structure that includes multiple functional groups such as dioxole, ethoxy, and benzimidazole. The molecular formula is C30H28N4O8 with a molecular weight of approximately 606.62 g/mol. This intricate structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole could effectively inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses considerable efficacy against a range of bacterial strains, including resistant strains. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Enzymatic assays have shown that this compound can act as an inhibitor for specific enzymes involved in disease pathways, particularly those associated with inflammation and cancer progression. For example, it has been reported to inhibit certain kinases that play a crucial role in cellular signaling pathways .
Study 1: Anticancer Effects
In a controlled laboratory setting, researchers tested the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at relatively low concentrations (10-20 µM). The study concluded that the compound could serve as a lead for further development in cancer therapeutics .
Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antibacterial properties. The study highlighted its potential use as an alternative treatment option for bacterial infections .
Discussion
The biological activities observed in various studies suggest that (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate holds promise for further research and development. Its multifaceted action mechanisms make it a candidate for both anticancer and antimicrobial therapies.
Future Research Directions
Further investigations are necessary to elucidate the precise mechanisms of action at the molecular level and to evaluate the pharmacokinetics and toxicity profiles in vivo. Additionally, structure-activity relationship (SAR) studies could optimize its efficacy and selectivity against target diseases.
Properties
Molecular Formula |
C66H56N12O16 |
---|---|
Molecular Weight |
1273.2 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxy-N-(imidazole-1-carbonyl)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-(imidazole-1-carbonyloxy)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/2C33H28N6O8/c1-3-43-31-36-26-10-6-9-25(30(40)44-18-27-20(2)45-33(42)46-27)28(26)39(31)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(34)37-47-32(41)38-16-15-35-19-38;1-3-44-32-35-26-10-6-9-25(30(40)45-18-27-20(2)46-33(42)47-27)28(26)39(32)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(37-43)36-31(41)38-16-15-34-19-38/h4-16,19H,3,17-18H2,1-2H3,(H2,34,37);4-16,19,43H,3,17-18H2,1-2H3,(H,36,37,41) |
InChI Key |
XTBSDTXSRGZUMO-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\OC(=O)N5C=CN=C5)/N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(=O)N5C=CN=C5)N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C |
Origin of Product |
United States |
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